4,5-二氢-1H-咪唑-5-羧酸甲酯

描述

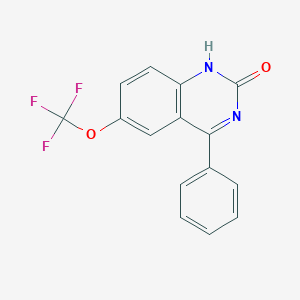

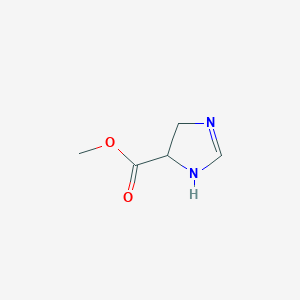

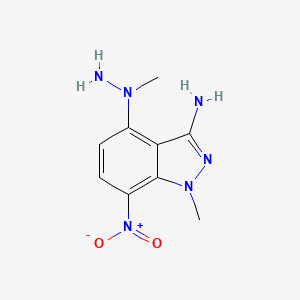

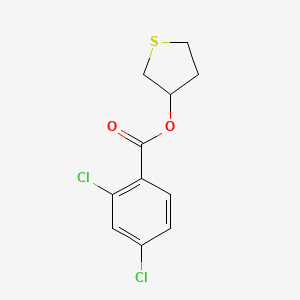

“Methyl 4,5-dihydro-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C5H8N2O2 . It belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, a five-member ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .作用机制

Target of Action

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that is known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

It’s known that imidazole derivatives can inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors . This suggests that the compound may affect energy production pathways in cells.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to show activity against mycobacterium tuberculosis, multidrug-resistant acinetobacter baumanii, and gram-negative bacteria . This suggests that the compound may have antimicrobial effects.

Action Environment

It’s known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, some imidazole synthesis reactions can be run under solvent-free conditions , which could potentially influence the action of the resulting compounds.

实验室实验的优点和局限性

MDIC has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, MDIC also has some limitations, such as its low solubility in water and its limited bioavailability.

未来方向

There are several future directions for the research and development of MDIC. One potential direction is the investigation of MDIC as a potential therapeutic agent for other diseases such as cardiovascular disease and diabetes. Another direction is the development of novel MDIC derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy. Additionally, the development of new methods for the synthesis of MDIC and its derivatives could lead to more efficient and cost-effective production. Overall, the continued research and development of MDIC could lead to the discovery of new and effective treatments for a variety of diseases.

科学研究应用

治疗潜力

咪唑是该化合物的一部分,以其广泛的化学和生物学特性而闻名 。 咪唑的衍生物表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .

抗氧化潜力

取代的 4,5-二氢-1H-咪唑-5-酮在 DPPH 测定中显示出良好的清除潜力,表明其具有作为抗氧化剂的潜力 .

除草剂应用

一些取代的 4,5-二氢-1H-咪唑-5-酮含有高度应变的螺环结构,属于选择性且无毒的除草剂 .

高血压的治疗

像 Avapro 和 Avalide 这样的化合物,含有与 4,5-二氢-1H-咪唑-5-酮类似的螺环结构,是用于治疗高血压的血管紧张素 II 受体阻滞剂 .

生物活性分子的合成

咪唑在生物活性分子的合成中起着关键作用 ,例如抗癌、抗衰老、抗凝血、抗炎、抗菌、抗结核、抗糖尿病、抗疟疾、抗病毒药物和酶抑制剂 .

属性

IUPAC Name |

methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJOZRJKHMBVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668443 | |

| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652128-54-6 | |

| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B1659369.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B1659372.png)

![3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide](/img/structure/B1659378.png)

![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)

![8-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659382.png)

![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)